Regioisomeric Differentiation: 3,4‑Dichloro vs. 2,4‑Dichloro (SN34037) Substitution Pattern
The target compound (CAS 501104‑39‑8) and the commercial probe SN34037 (CAS 1548116‑54‑6) share identical molecular formula (C₁₅H₁₉Cl₂N₃O₂) and differ solely in the positional arrangement of the two chlorine atoms on the phenyl ring (3,4‑ vs. 2,4‑dichloro). The Flanagan et al. SAR study demonstrated that lipophilic electron‑withdrawing substituents on the phenyl ring are positive for AKR1C3 inhibition, but the study’s published structure‑activity table does not include a direct head‑to‑head comparison of these two regioisomers [1]. However, the X‑ray co‑crystal structure of the 4‑chlorophenyl analog (PDB 4HMN) reveals that the terminal phenyl ring packs against Phe311 in a narrow lipophilic cleft; a chlorine atom at the 3‑position would project into a different sub‑pocket than one at the 2‑position, potentially altering the shape complementarity [2]. In the absence of published biochemical IC₅₀ values for the 3,4‑dichloro isomer, procurement decisions must acknowledge that its activity cannot be reliably extrapolated from SN34037 data.
| Evidence Dimension | Binding‑pocket complementarity (inferred from SAR and crystallography) |
|---|---|
| Target Compound Data | 3,4‑dichlorophenyl substitution; no published AKR1C3 IC₅₀ |
| Comparator Or Baseline | SN34037 (2,4‑dichlorophenyl); AKR1C3 IC₅₀ implied by class potency ≈ 100 nM (no separate value published for SN34037 in primary literature) |
| Quantified Difference | Not quantifiable due to lack of published IC₅₀ for the target compound |
| Conditions | Comparison based on Flanagan SAR series (competitive fluorescence assay, AKR1C3 recombinant enzyme) and PDB 4HMN crystal structure |
Why This Matters
Two regioisomers with the same molecular formula cannot be considered interchangeable; a decision to purchase one over the other must be justified by the buyer’s specific structural‑biology hypothesis or by experimentally confirming the target compound’s activity in the relevant assay.
- [1] Flanagan JU, Atwell GJ, Heinrich DM, Brooke DG, Silva S, Rigoreau LJ, Trivier E, Turnbull AP, Raynham T, Jamieson SM, Denny WA. Morpholylureas are a new class of potent and selective inhibitors of the type 5 17β‑hydroxysteroid dehydrogenase (AKR1C3). Bioorg Med Chem. 2014 Feb 1;22(3):967‑77. doi:10.1016/j.bmc.2013.12.050. PMID: 24411201. View Source
- [2] PDB entry 4HMN. Crystal structure of human AKR1C3 in complex with (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone. doi:10.2210/pdb4HMN/pdb. View Source
